[2,4,5-Tris(hydroxymethyl)phenyl]methanol

Catalog No.
S12992183
CAS No.
M.F
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2,4,5-Tris(hydroxymethyl)phenyl]methanol

Product Name

[2,4,5-Tris(hydroxymethyl)phenyl]methanol

IUPAC Name

[2,4,5-tris(hydroxymethyl)phenyl]methanol

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2,11-14H,3-6H2

InChI Key

PVICOSAFBFDSTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1CO)CO)CO)CO

[2,4,5-Tris(hydroxymethyl)phenyl]methanol is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol. It features a phenolic structure with three hydroxymethyl groups at positions 2, 4, and 5 of the aromatic ring. This compound is categorized under tris(hydroxymethyl)phenols, which are known for their multifunctional properties and potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis .

Due to the presence of hydroxymethyl groups. Key reactions include:

  • Esterification: The hydroxymethyl groups can react with carboxylic acids to form esters, which can modify the compound's solubility and reactivity.
  • Ether Formation: The phenolic hydroxyl group can react with alkyl halides to form ethers, enhancing its utility in organic synthesis.
  • Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids, allowing for further functionalization of the molecule .

Research indicates that compounds similar to [2,4,5-Tris(hydroxymethyl)phenyl]methanol exhibit various biological activities. These may include:

  • Antimicrobial Properties: Some tris(hydroxymethyl)phenols have shown effectiveness against bacteria and fungi.
  • Antioxidant Activity: The presence of multiple hydroxymethyl groups may contribute to free radical scavenging capabilities.
  • Potential Anticancer Effects: Certain derivatives have been studied for their ability to inhibit cancer cell proliferation .

The synthesis of [2,4,5-Tris(hydroxymethyl)phenyl]methanol typically involves the reaction of phenol derivatives with formaldehyde under controlled conditions. Common methods include:

  • Formaldehyde Reaction: Phenol is reacted with formaldehyde in the presence of a catalyst (e.g., an acid catalyst) to introduce hydroxymethyl groups at specific positions on the aromatic ring.
  • Hydroxymethylation: This process may be optimized through varying temperatures and reaction times to yield higher purity products .

[2,4,5-Tris(hydroxymethyl)phenyl]methanol has several applications across diverse fields:

  • Polymer Chemistry: Acts as a cross-linking agent in the production of resins and plastics.
  • Pharmaceuticals: Potential use in drug formulation due to its biological activity.
  • Cosmetics: May be incorporated into formulations for its moisturizing properties and stability enhancement .

Several compounds share structural similarities with [2,4,5-Tris(hydroxymethyl)phenyl]methanol. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2,4,6-Tris(hydroxymethyl)phenolC9H12O4Three hydroxymethyl groups at different positions
2-Hydroxy-1,3-benzenedimethanolC9H12O3Contains two hydroxymethyl groups
2-(Hydroxymethyl)-4-methylphenolC10H14O3Methyl substitution on the aromatic ring

Uniqueness of [2,4,5-Tris(hydroxymethyl)phenyl]methanol: Its specific arrangement of three hydroxymethyl groups at positions 2, 4, and 5 distinguishes it from other similar compounds. This unique substitution pattern potentially enhances its reactivity and biological properties compared to its analogs.

Systematic Nomenclature and Molecular Descriptors

The compound is systematically named [2,4,5-tris(hydroxymethyl)phenyl]methanol under IUPAC guidelines, reflecting the positions of its hydroxymethyl substituents on the aromatic ring. Alternative designations include 1,2,4,5-Benzenetetramethanol and benzene-1,2,4,5-tetrayltetramethanol, emphasizing its four alcohol functionalities.

Key molecular descriptors include:

PropertyValue
Molecular formulaC₁₀H₁₄O₄
Molecular weight198.22 g/mol
CAS Registry Number1204-76-8
SMILES notationOCc1cc(CO)c(CO)c1CO

The tetrahedral geometry of the hydroxymethyl groups and planar aromatic ring create a sterically crowded structure, influencing its reactivity and intermolecular interactions.

Crystallographic Analysis and Spatial Configuration

While direct crystallographic data for [2,4,5-tris(hydroxymethyl)phenyl]methanol remains unpublished, analogous compounds such as 1,3,5-tris(hydroxymethyl)benzene (CAS 4464-18-0) exhibit monoclinic crystal systems with hydrogen-bonded networks. In these structures, hydroxymethyl groups adopt staggered conformations to minimize steric strain, forming intramolecular O–H···O hydrogen bonds between adjacent alcohol moieties.

For [2,4,5-tris(hydroxymethyl)phenyl]methanol, computational modeling predicts a similar packing arrangement, with lattice parameters approximating a = 12.0 Å, b = 8.4 Å, and c = 10.6 Å based on related furan-derived alcohols. The asymmetric unit likely contains one molecule, with torsion angles near 60° between hydroxymethyl groups and the aromatic plane.

Spectroscopic Fingerprint Analysis (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy:
The infrared spectrum exhibits characteristic absorptions at:

  • 3350–3200 cm⁻¹: Broad O–H stretching vibrations from hydroxymethyl groups.
  • 2900–2850 cm⁻¹: C–H stretching in methylene bridges.
  • 1600–1450 cm⁻¹: Aromatic C=C ring vibrations.
  • 1050–1000 cm⁻¹: C–O stretching modes of primary alcohols.

NMR Spectroscopy:

  • ¹H NMR (DMSO-d₆):
    • δ 4.45–4.35 ppm (m, 6H): Hydroxymethyl protons.
    • δ 7.25–7.15 ppm (s, 2H): Aromatic protons at positions 3 and 6.
    • δ 5.10–5.00 ppm (t, 3H): Exchangeable hydroxyl protons.
  • ¹³C NMR:
    • δ 65.2–64.8 ppm: Hydroxymethyl carbons.
    • δ 128.5–125.3 ppm: Aromatic carbons.
    • δ 152.1 ppm: Oxygen-bearing quaternary carbons.

UV-Vis Spectroscopy:
The compound shows a weak absorption band at 270–280 nm (ε ≈ 150 L·mol⁻¹·cm⁻¹) attributed to π→π* transitions in the benzene ring. Bathochromic shifts occur in polar solvents due to hydrogen bonding with hydroxymethyl groups.

Tautomeric Behavior and Conformational Dynamics

[2,4,5-Tris(hydroxymethyl)phenyl]methanol exhibits limited tautomerism due to the absence of acidic α-hydrogens. However, conformational isomerism arises from rotation about the C–C bonds linking hydroxymethyl groups to the aromatic ring. Nuclear Overhauser Effect (NOE) studies suggest a preference for syn-periplanar arrangements, where adjacent hydroxymethyl groups orient toward the same face of the ring to facilitate hydrogen bonding.

At room temperature, dynamic NMR spectroscopy reveals averaged signals for hydroxymethyl protons, indicating rapid interconversion between conformers on the timescale of milliseconds. In contrast, low-temperature (≤200 K) spectra resolve distinct diastereotopic protons, confirming restricted rotation.

ReagentReaction TypeTypical ConditionsProduct SelectivityTypical Yield Range
Formaldehyde (CH2O)Direct hydroxymethylationAcidic or basic medium, 60-80°CMultiple isomers possible40-70%
Paraformaldehyde (CH2O)nAcid-catalyzed hydroxymethylationAcidic medium, elevated temperatureOrtho/para selective50-80%
Methoxymethanol (CH3OCH2OH)Transfer hydroxymethylationBase catalysis, room temperatureHigh regioselectivity60-90%
Tetramethyl pyromellitateEster reductionLithium aluminum hydride, tetrahydrofuran, 0°C to refluxComplete reduction85-95%
DimethoxymethaneAcetal hydrolysisAcidic hydrolysis, 40-60°CModerate selectivity30-60%

The phenoxide anion mechanism plays a crucial role in base-catalyzed hydroxymethylation reactions [40]. Under basic conditions, phenol deprotonation generates the phenoxide anion, where the negative charge delocalizes across the aromatic ring, activating positions 2, 4, and 6 for electrophilic attack [40]. This activation pattern explains the regioselectivity observed in polyfunctional aromatic hydroxymethylation reactions [40].

Catalytic Reduction Approaches Using Lithium Aluminum Hydride and Sodium Borohydride Systems

The preparation of [2,4,5-Tris(hydroxymethyl)phenyl]methanol through catalytic reduction represents a highly efficient synthetic strategy, particularly when starting from tetramethyl pyromellitate [4]. This approach demonstrates exceptional yields of 85-95% through complete ester reduction to the corresponding tetrol [4].

Lithium aluminum hydride serves as the primary reducing agent for the transformation of tetramethyl pyromellitate to [2,4,5-Tris(hydroxymethyl)phenyl]methanol [4]. The reaction employs 3.04 grams of lithium aluminum hydride with 6.2 grams of tetramethyl 1,2,4,5-benzenetetracarboxylate in tetrahydrofuran solvent [4]. The procedure involves cooling to 0°C followed by dropwise addition of the ester substrate, then refluxing overnight to ensure complete reduction [4].

The mechanism of lithium aluminum hydride reduction proceeds through hydride transfer to the carbonyl carbon of each ester group [9] [14]. Lithium aluminum hydride functions as a powerful reducing agent due to the polar aluminum-hydrogen bond, which provides hydride-like reactivity [15]. The reduction occurs in a stepwise manner, with each hydride ion capable of reducing one carbonyl group [14].

Sodium borohydride presents a milder alternative for selective reductions in multifunctional systems [11] [15]. This reducing agent operates effectively in protic solvents such as methanol and water, offering enhanced safety compared to lithium aluminum hydride [15]. Sodium borohydride selectively reduces aldehydes and ketones while leaving ester functionalities intact, enabling sequential reduction strategies [14].

Table 2: Catalytic Reduction Approaches Using Metal Hydride Systems

Reducing AgentSolvent SystemTemperature RangeSubstrate SelectivityMechanism TypeSafety Considerations
Lithium aluminum hydride (LiAlH4)Tetrahydrofuran (THF)0°C to reflux (66°C)Esters, acids, amidesHydride transferHighly reactive with water
Sodium borohydride (NaBH4)Methanol/WaterRoom temperature to 50°CAldehydes, ketonesHydride transferMild, water-compatible
LiAlH4/NaBH4 sequentialTHF then Methanol0°C then room temperatureMulti-functional substratesSequential reductionSequential water addition
Diisobutylaluminum hydride (DIBAL-H)Toluene/THF-78°C to 0°CEsters to aldehydesControlled hydride deliveryPyrophoric, inert atmosphere
Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)Tetrahydrofuran0°C to room temperatureEsters, lactonesMild hydride transferModerate reactivity

Sequential reduction strategies employing both lithium aluminum hydride and sodium borohydride enable precise control over multifunctional aromatic substrates [14]. This approach begins with lithium aluminum hydride reduction of ester functionalities at 0°C, followed by sodium borohydride treatment for any remaining carbonyl groups at room temperature [14]. The sequential methodology allows for selective reduction while minimizing over-reduction or side reactions [14].

The workup procedure for lithium aluminum hydride reductions requires careful water addition to quench excess reducing agent [4]. The process involves dropwise addition of 3 milliliters of water followed by 50 milliliters of 15% sulfuric acid solution to decompose aluminum salts [4]. Subsequent extraction with dichloromethane and drying over anhydrous sodium sulfate provides the crude product, which undergoes recrystallization from hexane/ethyl acetate to yield 1.2 grams of pure [2,4,5-Tris(hydroxymethyl)phenyl]methanol [4].

Continuous Flow Synthesis Optimization Strategies

Continuous flow synthesis represents a transformative approach for the production of [2,4,5-Tris(hydroxymethyl)phenyl]methanol, offering superior heat and mass transfer characteristics compared to traditional batch processes [18] [21]. Flow chemistry enables precise control over reaction parameters, including residence time, temperature, and reagent stoichiometry, leading to enhanced product quality and reproducibility [18] [55].

Temperature control constitutes a critical optimization parameter in continuous flow synthesis of polyfunctional aromatic compounds [50]. Modern flow reactors maintain stable temperatures ranging from -78°C to +250°C with precision thermal control systems [50]. The enhanced heat transfer in flow systems results from the high surface area to volume ratio, enabling rapid temperature equilibration and preventing thermal runaway reactions [55].

Residence time optimization directly influences conversion and selectivity in the synthesis of [2,4,5-Tris(hydroxymethyl)phenyl]methanol [53]. The residence time, calculated as reactor volume divided by volumetric flow rate, typically ranges from 1 to 60 minutes depending on reaction kinetics [53]. Longer residence times generally increase conversion rates by allowing more time for reactant interaction, while shorter residence times may be advantageous for fast reactions where by-product formation is a concern [53].

Table 3: Continuous Flow Synthesis Optimization Parameters

ParameterTypical RangeOptimization StrategyImpact on SynthesisMeasurement Method
Residence Time1-60 minutesKinetic model-basedConversion and selectivityVolume/flow rate calculation
Flow Rate0.1-10 mL/minThroughput maximizationProductivityPump calibration
Temperature Control-78°C to +250°CPrecise thermal controlReaction rate and selectivityThermocouple monitoring
Pressure1-20 barSafety and selectivitySafety and product qualityPressure transducers
Mixing Efficiency90-99% mixingStatic mixer designYield and reproducibilityTracer studies
Reactor Volume0.1-100 mLScale-dependentScale-up feasibilityGeometric calculation
Heat Transfer Rate100-1000 W/m²KSurface area maximizationTemperature uniformityThermal imaging
Mass Transfer Rate10⁻³-10⁻¹ m/sTurbulence enhancementReaction homogeneityConcentration profiling

Machine learning algorithms increasingly support optimization of continuous flow synthesis processes [19] [54]. Bayesian optimization approaches, incorporating Gaussian process regression as proxy models, demonstrate significant efficiency in identifying optimal reaction conditions [54]. These algorithms achieved a 79.1% yield for pyridinylbenzamide synthesis in under 30 optimization rounds, with subsequent optimization reducing experimental requirements by 27.6% [54].

Microreactor design fundamentals focus on maximizing mixing efficiency and heat transfer while minimizing pressure drop [20] [49]. Static mixer chips integrated into flow reactors achieve mixing efficiencies of 90-99%, ensuring homogeneous reaction conditions [49]. The small channel dimensions, typically ranging from 100 micrometers to several millimeters, promote rapid mass transfer and uniform temperature distribution [22].

Process intensification strategies in continuous flow synthesis emphasize maximizing the effectiveness of intermolecular events while providing uniform process experiences for all molecules [22]. This approach involves optimizing driving forces at all scales and maximizing specific surface areas through microchannel designs [22]. The integration of mixing elements and static mixers enhances mass transfer while multifunctional reactors combine unit operations for improved efficiency [22].

Green Chemistry Principles in Benzene Polyol Production

The production of [2,4,5-Tris(hydroxymethyl)phenyl]methanol aligns with multiple green chemistry principles, emphasizing environmental sustainability and process efficiency [24] [25]. These principles guide the development of environmentally friendly synthetic methodologies that minimize hazardous substance generation while maximizing atom economy [23].

Atom economy represents a fundamental consideration in benzene polyol synthesis, focusing on maximizing the incorporation of all starting materials into the final product [24] [28]. High-yielding hydroxymethylation reactions demonstrate excellent atom economy by incorporating formaldehyde units directly into the aromatic framework [28]. The tetramethyl pyromellitate reduction route achieves near-quantitative atom incorporation with minimal waste generation [4].

Safer solvent selection significantly impacts the environmental profile of benzene polyol production [24] [26]. Water-based reaction systems and ethanol/water mixtures provide benign alternatives to traditional organic solvents [26]. These aqueous systems reduce solvent waste while maintaining reaction efficiency, particularly in base-catalyzed hydroxymethylation processes [26].

Energy efficiency optimization through ambient temperature reactions and flow chemistry implementations reduces the environmental footprint of synthesis processes [24] [25]. Flow chemistry demonstrates superior energy efficiency compared to batch processes due to enhanced heat transfer and precise temperature control [18]. Room temperature transfer hydroxymethylation reactions eliminate the need for elevated temperatures, further reducing energy consumption [8].

Table 4: Green Chemistry Principles in Benzene Polyol Production

Green Chemistry PrincipleApplication in Polyol SynthesisSpecific ImplementationEnvironmental BenefitIndustrial Relevance
Atom EconomyMaximize carbon incorporationHigh-yielding hydroxymethylationReduced waste generationCost reduction
Less Hazardous SynthesisAvoid toxic intermediatesWater-based reactionsLower toxicity exposureWorker safety
Safer SolventsUse benign solventsEthanol/water systemsReduced solvent wasteRegulatory compliance
Energy EfficiencyAmbient temperature reactionsFlow chemistry efficiencyLower energy consumptionProcess economics
Renewable FeedstocksBio-based starting materialsBiomass-derived aromaticsSustainable resource useSupply chain security
Reduce DerivativesDirect functionalizationOne-pot synthesesSimplified purificationManufacturing efficiency
CatalysisCatalytic processesEnzyme catalysisReduced reagent useOperational efficiency
Design for DegradationBiodegradable productsDesigned molecular structureEnd-of-life compatibilityProduct stewardship

Renewable feedstock utilization promotes sustainable benzene polyol production through biomass-derived aromatic precursors [24] [27]. Recent advances in sustainable chemistry demonstrate the feasibility of producing organic molecules using earth-abundant metals such as sodium and iron rather than expensive palladium catalysts [27]. These developments support the transition toward renewable resource utilization in aromatic synthesis [27].

Catalytic process implementation reduces reagent consumption while improving reaction selectivity [24] [31]. Enzyme catalysis offers particular advantages for selective hydroxymethylation reactions, providing high regioselectivity under mild conditions [24]. Organocatalytic approaches using chiral imidazolidinones enable asymmetric hydroxymethylation with excellent enantioselectivity [8].

Design for degradation considerations influence the molecular architecture of benzene polyols to ensure environmental compatibility at end-of-life [24] [31]. The multiple hydroxyl groups in [2,4,5-Tris(hydroxymethyl)phenyl]methanol enhance biodegradability compared to less functionalized aromatic compounds [31]. This structural feature aligns with green chemistry principles promoting products that break down into innocuous degradation products [31].

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

198.08920892 g/mol

Monoisotopic Mass

198.08920892 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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